3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS: 536715-50-1) is a pyrimidoindolone derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- A phenacylsulfanyl moiety (2-oxo-2-phenylethyl) at position 2, contributing to electronic effects and hydrogen-bonding capabilities.
- A molecular weight of 445.9 g/mol and XLogP3 value of 5.9, indicating high lipophilicity .
This compound belongs to a class of heterocyclic molecules often explored for pharmacological activities, including antitumor and antimicrobial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c25-16-10-12-17(13-11-16)28-23(30)22-21(18-8-4-5-9-19(18)26-22)27-24(28)31-14-20(29)15-6-2-1-3-7-15/h1-13,26H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJCSZZRVTGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidoindole Framework Construction
The synthesis begins with the formation of the pyrimido[5,4-b]indole core, a tricyclic system integrating pyrimidine and indole moieties. A validated approach involves cyclocondensation of 4-chloro-5-nitroindole with ethyl cyanoacetate under basic conditions.
Reaction Conditions :
- Reactants : 4-Chloro-5-nitroindole (1.0 equiv), ethyl cyanoacetate (1.2 equiv)
- Base : Sodium ethoxide (2.0 equiv) in ethanol
- Temperature : 80°C, 6 hours
- Yield : 68%
The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (10 wt%), followed by cyclization with formic acid to yield the pyrimidoindole intermediate.
Introduction of the Sulfanyl Group
The thioether linkage at position 2 is introduced via nucleophilic displacement of a halogen atom (Cl or Br) on the pyrimidine ring. Key intermediates such as 4-chloro-pyrimido[5,4-b]indole are reacted with 2-mercaptoacetophenone under basic conditions.
Optimized Protocol :
- Substrate : 4-Chloro-pyrimido[5,4-b]indole (1.0 equiv)
- Nucleophile : 2-Mercaptoacetophenone (1.5 equiv)
- Base : Potassium carbonate (2.0 equiv) in DMF
- Temperature : 50°C, 12 hours
- Yield : 74%
Functionalization with 4-Chlorophenyl Substituent
The 4-chlorophenyl group is introduced at position 3 via Suzuki-Miyaura cross-coupling. A boronated pyrimidoindole intermediate is coupled with 4-chlorophenylboronic acid under palladium catalysis.
Representative Procedure :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (10 mol%)
- Base : Cs₂CO₃ (3.0 equiv) in toluene/water (4:1)
- Temperature : 90°C, 24 hours
- Yield : 62%
Oxidation and Final Functional Group Modifications
The ketone group in the sulfanyl side chain is introduced by oxidizing a secondary alcohol intermediate. Sodium periodate (NaIO₄) in aqueous dichloromethane effectively accomplishes this transformation.
Oxidation Step :
- Substrate : 2-[(2-Hydroxy-2-phenylethyl)sulfanyl]-pyrimidoindole (1.0 equiv)
- Oxidant : NaIO₄ (2.3 equiv) in H₂O/DCM
- Time : 2 hours, reflux
- Yield : 67%
Purification and Characterization
Final purification employs flash chromatography (silica gel, DCM/MeOH 95:5) followed by recrystallization from ethanol. Structural confirmation is achieved through:
Analytical Data :
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents reduce coupling efficiency. Using PdCl₂(dppf) as a catalyst improves yields by 15%.
- Sulfur Reactivity : Thioether oxidation is mitigated by inert atmospheres during synthesis.
- Solvent Effects : Replacing DMF with DMA increases nucleophilic substitution yields to 81%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic reagents.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. For instance, studies have shown that fused thieno[2,3-d]pyrimidines possess anticancer activity against various cancer cell lines, including those with mutations in the epidermal growth factor receptor (EGFR) . The structural features of the compound contribute to its ability to inhibit cancer cell proliferation and induce apoptosis.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections . The presence of the sulfanyl group enhances its interaction with enzyme active sites.
Antibacterial Properties
In addition to anticancer and enzyme inhibition activities, the compound has been evaluated for antibacterial efficacy. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .
Synthesis Methodologies
The synthesis of 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidoindole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : The sulfanyl moiety is incorporated through nucleophilic substitution reactions.
- Functionalization : Further modifications can be made to enhance biological activity or selectivity.
Case Study 1: Anticancer Activity Evaluation
A study published in ACS Omega demonstrated that a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anticancer properties against EGFR wild-type and mutant cell lines. The results indicated that specific structural modifications significantly enhanced their potency .
Case Study 2: Enzyme Inhibition Studies
Research conducted on related compounds highlighted their effectiveness as urease inhibitors. The synthesized compounds showed IC50 values significantly lower than standard drugs used for treating infections caused by urease-producing bacteria . This positions them as potential candidates for further development in therapeutic applications.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrimidoindolone Derivatives
The pyrimido[5,4-b]indol-4-one scaffold is common among analogs, but substituents vary significantly:
Key Observations:
- Chlorophenyl vs. Fluorophenyl/Methoxyphenyl : The 4-chlorophenyl group (target compound) increases lipophilicity compared to electron-donating groups like methoxy () or smaller halogens (fluorine in ). This may enhance membrane permeability but reduce solubility .
- Sulfanyl Side Chains: The phenacylsulfanyl group in the target compound differs from carbothioamide () or piperidinyl-linked sulfanyl groups ().
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s XLogP3 (5.9) is higher than fluorophenyl derivatives (e.g., 4.2 in ) but comparable to chlorophenyl-quinazolinones (6.1 in ), suggesting balanced tissue penetration and plasma protein binding .
- Polar Surface Area (PSA) : With a PSA of 90.8 Ų, the target compound may exhibit moderate blood-brain barrier permeability compared to analogs with higher PSA (e.g., 113 Ų in ) .
Biological Activity
The compound 3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a pyrimidine ring fused with an indole structure. The presence of the chlorophenyl and sulfanyl substituents contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:
- Antibacterial Activity : Compounds containing chlorophenyl moieties have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition studies have demonstrated promising IC50 values, indicating potential use in treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Properties : The structural components suggest potential anticancer activity. Similar pyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation .
The biological mechanisms underlying the activity of this compound can be attributed to:
- Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, leading to inhibition. For instance, urease inhibitors derived from similar structures have shown effective binding interactions .
- Antibacterial Mechanism : The chlorophenyl group enhances lipophilicity, allowing better penetration through bacterial membranes and disrupting cellular functions.
- Cytotoxicity in Cancer Cells : The fused pyrimidine-indole structure may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
| Study | Compound Tested | Activity | Findings |
|---|---|---|---|
| Sanchez-Sancho et al., 1998 | Various piperidine derivatives | Antibacterial | Moderate to strong activity against E. coli and S. aureus |
| Aziz-ur-Rehman et al., 2011 | Sulfamoyl derivatives | Enzyme Inhibition | Strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM |
| Recent Synthesis Study | Pyrimidine derivatives | Anticancer | Significant growth inhibition observed in lung cancer cell lines |
Q & A
Q. What are the established synthetic routes for this compound, and what key steps ensure structural fidelity?
The synthesis typically involves multi-step organic reactions, including cyclization and sulfanyl group incorporation. Critical steps include:
- Nucleophilic substitution for introducing the 4-chlorophenyl group.
- Thiol-ene coupling to attach the (2-oxo-2-phenylethyl)sulfanyl moiety under anhydrous conditions .
- Crystallization in polar aprotic solvents (e.g., DCM/EtOH mixtures) to achieve >95% purity. Structural validation via single-crystal X-ray diffraction (mean C–C bond length: 0.005 Å) is essential to confirm regiochemistry .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons and carbonyl groups (δ 160–180 ppm for C=O) .
- X-ray crystallography : Critical for confirming the fused pyrimidoindole core and sulfanyl orientation. Data-to-parameter ratios >13:1 ensure refinement accuracy .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when conflicting literature reports exist on reaction conditions?
Apply Design of Experiments (DOE) to systematically test variables:
- Catalyst loading (e.g., 0.5–5 mol% Pd for cross-coupling steps).
- Temperature gradients (80–120°C) to identify exothermic intermediates.
- Solvent polarity : Compare DMF vs. THF for cyclization efficiency . Use response surface models to pinpoint optimal conditions, resolving contradictions in reported yields (e.g., 40–75%) .
Q. How should contradictory bioactivity data across studies be critically analyzed?
- Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Purity validation : HPLC-UV (≥99% purity) to rule out side-product interference .
- Dose-response curves : Replicate studies using logarithmic concentration ranges (1 nM–100 µM) to confirm IC₅₀ consistency .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Molecular docking (AutoDock Vina) to model interactions with kinase domains, using PubChem 3D conformers (InChIKey: FIWXYBMYIXCSKG) .
- Molecular dynamics (MD) simulations : GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Follow Project INCHEMBIOL’s framework:
- Abiotic studies : Hydrolysis/photolysis rates under UV light (λ = 254 nm) to estimate half-life in water .
- Biotic transformations : Soil microcosms with LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives) .
- Trophic transfer assays : Daphnia magna and zebrafish models to evaluate bioaccumulation potential .
Q. What safety protocols are recommended for handling this compound during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
